(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide
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Overview
Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine ring, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide typically involves multi-step organic reactions The initial step often includes the formation of the benzo[d][1,3]dioxole ring through a cyclization reactionThe final step involves the formation of the acrylamide group through an amide coupling reaction under specific conditions such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acrylamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents like EDCI or DCC. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction of the acrylamide group can yield primary amines .
Scientific Research Applications
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}prop-2-enamide: shares structural similarities with other compounds containing benzo[d][1,3]dioxole, furan, and pyridine moieties.
Benzo[d][1,3]dioxole derivatives: Known for their bioactivity and use in medicinal chemistry.
Furan derivatives: Widely used in organic synthesis and material science.
Pyridine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of benzo[d][1,3]dioxole, furan, and pyridine rings in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-20(6-3-14-2-5-18-19(9-14)26-13-25-18)22-11-15-1-4-17(21-10-15)16-7-8-24-12-16/h1-10,12H,11,13H2,(H,22,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLHBFPWZGCAEZ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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